molecular formula C7H8FNO2 B8053129 (5-Fluoro-6-methoxypyridin-3-yl)methanol

(5-Fluoro-6-methoxypyridin-3-yl)methanol

Cat. No.: B8053129
M. Wt: 157.14 g/mol
InChI Key: NMZJRJMQTCSBQM-UHFFFAOYSA-N
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Description

(5-Fluoro-6-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO2 and a molecular weight of 157.14 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods

Industrial production of (5-Fluoro-6-methoxypyridin-3-yl)methanol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-6-methoxypyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield (5-Fluoro-6-methoxypyridin-3-yl)aldehyde or (5-Fluoro-6-methoxypyridin-3-yl)carboxylic acid.

Scientific Research Applications

(5-Fluoro-6-methoxypyridin-3-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-6-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Fluoro-6-methoxypyridin-3-yl)methanol is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5-fluoro-6-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZJRJMQTCSBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 0.24 g of lithium aluminum hydride in 6 mL of tetrahydrofuran, a solution of 0.58 g of methyl 5-fluoro-6-methoxynicotinate in 3.5 mL of tetrahydrofuran was dropped under cooling with ice. After warming to room temperature, the mixture was stirred for 30 minutes. Thereto was dropped a saturated aqueous sodium hydrogen carbonate solution under cooling with ice, after stirring for 10 minutes, the reaction mixture was filtered through celite, and the filtration residue was washed with ethyl acetate and water. The organic layer of the filtrate was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 0.55 g of (5-fluoro-6-methoxypyridin-3-yl)methanol as a brown oily substance.
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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